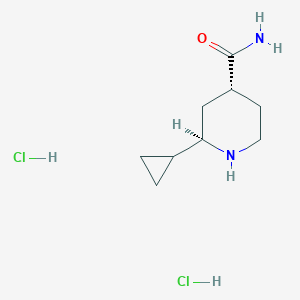
3-cyano-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyano-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide, also known as Compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential pharmacological applications. This compound has been synthesized using various methods and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, and future directions in drug development.
Wissenschaftliche Forschungsanwendungen
Colorimetric Sensing of Fluoride Anions
A study involving derivatives of N-(cyano(naphthalen-1-yl)methyl)benzamide showcased their application in colorimetric sensing, particularly for the detection of fluoride anions. These compounds, synthesized through direct acylation, demonstrated a significant color transition observable to the naked eye in response to fluoride anion concentrations, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This finding is crucial for developing simple, cost-effective methods for detecting fluoride levels in various samples, potentially impacting environmental monitoring and public health (Younes et al., 2020).
Antineoplastic and Antimonoamineoxidase Properties
Research on new benzo[H]quinazoline derivatives, including a synthesis pathway involving a related compound, revealed promising antineoplastic and antimonoamineoxidase properties. These compounds were synthesized through a series of reactions starting from 1-amino-3-ethyl-3-methyl-3,4-dihydronaphthalene-2-carbonitrile, leading to a collection of derivatives with potential therapeutic applications in treating cancers and disorders related to monoamine oxidase activity (Markosyan et al., 2010).
Rearrangement and Cycloalkane Ring Opening
A fascinating study detailed the rearrangement and cycloalkane ring opening in spiro[indane-1,3′-thiophene] and spiro[naphthalene-1,3′-thiophene] derivatives. This research unveiled unique chemical behaviors, leading to the formation of complex compounds with potential applications in chemical synthesis and drug development, showcasing the structural versatility and reactivity of naphthalene-based compounds (Bogdanowicz-Szwed et al., 2010).
Cyclization Reactions for Functionalized Compounds
Another study explored the cyclization reactions of 3-methyleneoxindoles with 2-(3,4-dihydronaphthalen-1(2H)-ylidene)malononitrile, leading to the formation of functionalized spiro compounds. This research underscores the potential of naphthalene derivatives in synthesizing novel organic materials with specific functional properties, useful in pharmaceuticals and materials science (Lu et al., 2016).
Synthesis of Cardiovascular Agents
In the pursuit of new cardiovascular agents, derivatives of 1,2,3,4-tetrahydronaphthalen-1-ol were synthesized, demonstrating the broad applicability of naphthalene derivatives in medicinal chemistry. These compounds were evaluated for vasodilating and β-blocking activity, suggesting their potential use in developing new treatments for cardiovascular diseases (Miyake et al., 1983).
Eigenschaften
IUPAC Name |
3-cyano-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-12-14-4-3-7-16(10-14)18(22)21-13-19(23)9-8-15-5-1-2-6-17(15)11-19/h1-7,10,23H,8-9,11,13H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHPGSJCKSZUFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CC(=C3)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416645.png)

![N-[[(2R,3S)-1-Cyclopropyl-5-oxo-2-pyridin-4-ylpyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2416648.png)
![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2416649.png)

![Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate](/img/structure/B2416652.png)





![N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide](/img/structure/B2416663.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416664.png)